![molecular formula C5H3BrClNO2S B7873333 3-Bromopyridine-2-sulfonyl chloride](/img/structure/B7873333.png)
3-Bromopyridine-2-sulfonyl chloride
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Description
3-Bromopyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3BrClNO2S and its molecular weight is 256.51 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and phenyl sulfonates respectively .
Mode of Action
3-Bromopyridine-2-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamides, which are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects and the nature of its interaction with its targets. As a reagent in chemical synthesis, its primary role is likely to be the formation of new bonds and the generation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the rate of its reactions with nucleophiles may increase with temperature . Its stability could also be affected by exposure to moisture or incompatible substances .
properties
IUPAC Name |
3-bromopyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRQWJHHNNQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.